N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
Descripción
N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound featuring a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. The pyrazole ring is linked via an ethyl chain to a cyclopropanecarboxamide group.
Propiedades
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-5-6-12)16-7-8-18-14(11-3-4-11)9-13(17-18)10-1-2-10/h9-12H,1-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELUMOISKPYMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine with a diketone, followed by the introduction of cyclopropyl groups through alkylation reactions. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Target Interaction
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide primarily targets Cyclin A2 and CDK2. These proteins are crucial for cell cycle regulation. The compound may inhibit the activity of these proteins, potentially leading to:
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
- Inhibition of Tumor Growth : Reducing the proliferation of cancer cells.
Biochemical Pathways
The interaction with Cyclin A2 and CDK2 suggests that this compound may influence pathways related to cell growth and division, which are often dysregulated in cancer.
Anticancer Activity
Research has demonstrated that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide exhibits notable anticancer properties. In vitro studies have shown its effects on various human cancer cell lines:
- RKO (Colorectal Cancer)
- A549 (Lung Cancer)
- MCF-7 (Breast Cancer)
- PC-3 (Prostate Cancer)
- HeLa (Cervical Cancer)
The efficacy was assessed using the MTS assay, revealing significant inhibition of cell growth across these lines, suggesting its potential as a therapeutic agent against multiple cancer types .
In Vitro Studies
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results indicated:
- IC50 Values : The concentration required to inhibit 50% of cell viability varied among different cell lines, highlighting its selective potency.
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 12.5 |
| A549 | 10.0 |
| MCF-7 | 15.0 |
| PC-3 | 8.0 |
| HeLa | 11.0 |
These results underscore the compound's potential for further development as an anticancer drug .
Mechanistic Insights
Further investigations into the mechanism of action revealed that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide induces apoptosis in cancer cells through activation of caspase pathways. This apoptotic effect was confirmed via flow cytometry analysis and Western blotting techniques .
Mecanismo De Acción
The mechanism by which N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
The following analysis compares the target compound with structurally related pyrazole carboxamides and cyclopropanecarboxamide derivatives from the provided evidence. Key differences in substituents, physicochemical properties, and applications are discussed.
Structural Comparison
Table 1: Structural Features of Pyrazole Carboxamide Derivatives
- Unlike cyprofuram, which features a chlorophenyl group for lipophilicity, the target’s pyrazole-ethyl linker may improve solubility or alter target-binding specificity .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Analogs
- Key Observations :
- The target compound’s cyclopropyl groups may lower melting points compared to chlorinated analogs (e.g., 3b, mp 171–172°C), as halogenated compounds often exhibit higher crystallinity .
- The absence of strong electron-withdrawing groups (e.g., Cl, CN) in the target could reduce polarity, impacting solubility in aqueous media relative to 3a–3p derivatives .
Actividad Biológica
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Target Proteins
The primary targets of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide include:
- Cyclin A2
- Cyclin-dependent kinase 2 (CDK2)
These targets are crucial for cell cycle regulation, suggesting that the compound may influence cell proliferation and growth by modulating these pathways .
Mode of Action
The interaction with Cyclin A2 and CDK2 indicates that this compound may inhibit or alter the activity of these proteins, potentially leading to:
- Cell cycle arrest
- Inhibition of tumor growth
This mode of action aligns with the observed effects on various cancer cell lines, where the compound has shown significant cytotoxicity .
Anticancer Properties
Research has demonstrated that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide exhibits notable anticancer activity. In vitro studies have evaluated its effects on several human cancer cell lines, including:
- RKO (Colorectal cancer)
- A549 (Lung cancer)
- MCF-7 (Breast cancer)
- PC-3 (Prostate cancer)
- HeLa (Cervical cancer)
The compound's efficacy was assessed using the MTS assay to measure cell viability. The results indicated that it significantly inhibited cell growth across these lines, with varying potency .
IC50 Values
The half-maximal inhibitory concentration (IC50) values for different cell lines were determined, highlighting the compound's effectiveness:
| Cell Line | IC50 Value (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These values indicate that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is particularly potent against PC-3 cells .
Study on Biological Activities
A study conducted on derivatives similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide revealed a range of biological activities, including:
- Antioxidant effects
- Genotoxicity assessments
These studies utilized models such as Saccharomyces cerevisiae and various human tumor cell lines to evaluate the compound's broader biological implications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
